molecular formula C14H16N4S B5529590 6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine

6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine

Cat. No. B5529590
M. Wt: 272.37 g/mol
InChI Key: IMBNLSSSYIULCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine is a compound involving a pyrimidine derivative. Pyrimidine derivatives are significant due to their wide range of biological activities and presence in various pharmaceuticals.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives can be achieved through one-pot multicomponent reactions involving aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine. This process is advantageous due to its simplicity, short reaction times, and high yields (Rong et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various analytical techniques. For example, X-ray diffraction analysis was used to establish the molecular and crystal structure of a closely related compound (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo reactions like aminolysis under specific conditions. The reactivity often depends on the steric and electronic properties of the substituents (Novakov et al., 2017). In addition, pyrimidines can be involved in inverse electron-demand cycloadditions, highlighting their versatile reactivity in chemical synthesis (Donnard et al., 2017).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can vary significantly based on their specific structure and substituents. For example, crystallographic studies can reveal how molecular conformations influence their solid-state properties (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are also influenced by the molecular structure of the pyrimidine ring and its substituents. Studies have shown how different substituents affect the chemical behavior and potential applications of these compounds (Tadesse et al., 2017).

Mechanism of Action

Pyrimidinamine derivatives, including “6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This unique mode of action differentiates them from other fungicides .

Future Directions

Pyrimidinamine derivatives are a hot topic in the pesticide field due to their excellent biological activity . The development of new agrochemicals, including pyrimidinamine derivatives, is a consensus in the face of increasing pesticide resistance . Therefore, “6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine” and similar compounds may have potential for future research and development in the field of agriculture.

properties

IUPAC Name

6-cyclopropyl-N-(2-pyridin-2-ylsulfanylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-2-6-16-14(3-1)19-8-7-15-13-9-12(11-4-5-11)17-10-18-13/h1-3,6,9-11H,4-5,7-8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNLSSSYIULCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine

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